molecular formula C12H7Cl2NOS B1519000 3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one CAS No. 1000932-44-4

3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one

Cat. No. B1519000
CAS RN: 1000932-44-4
M. Wt: 284.2 g/mol
InChI Key: VQOZUGCMJDJWLK-VOTSOKGWSA-N
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Description

“3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 3,4-disubstituted triazolethioles with 2-bromoacetophenones gave ((3,4-disubstituted-1,2,4-triazole-3-yl)thio)-1-phenyl-ethanones .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of 3,4-disubstituted triazolethioles with 2-bromoacetophenones resulted in ((3,4-disubstituted-1,2,4-triazole-3-yl)thio)-1-phenyl-ethanones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(2,4-Dichloro-1,3-thiazol-5-yl)ethanamine, have been reported. It has a molecular weight of 197.09 g/mol and is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Proteomics Research

The compound “3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Thiazole Derivatives

Thiazole derivatives have been found to have several biological activities . These include antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic activity, as bacterial DNA gyrase B inhibitor, and antitumor and cytotoxic activity . While the specific compound isn’t directly referenced, it’s possible that it shares some of these properties due to its thiazole structure.

Antimicrobial Drug Development

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug . Given the structural similarity, “3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one” could potentially be used in the development of new antimicrobial drugs.

Antiretroviral Drug Development

Ritonavir, an antiretroviral drug, also contains a thiazole ring . This suggests that “3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one” could potentially be used in the development of new antiretroviral drugs.

Antifungal Drug Development

Thiazole derivatives have been converted to other compounds and screened for their antifungal activity . This suggests that “3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one” could potentially be used in the development of new antifungal drugs.

Antineoplastic Drug Development

Thiazoles are found in Tiazofurin, an antineoplastic drug . This suggests that “3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one” could potentially be used in the development of new antineoplastic drugs.

Mechanism of Action

The mechanism of action of similar compounds has been explored. From the structure–activity relationship studies, the anti-inflammatory activity of 5-acetyl-1,3,4-thiadiazole derivatives were observed to be highly active in the case of unsubstituted phenyl derivatives and decreases with substitution in the order H > 4-CH3 > 4-Cl .

Future Directions

The future directions for research on “3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Thiazole derivatives have shown a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, these compounds could be promising candidates for the development of new therapeutic agents.

properties

IUPAC Name

(E)-3-(2,4-dichloro-1,3-thiazol-5-yl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NOS/c13-11-10(17-12(14)15-11)7-6-9(16)8-4-2-1-3-5-8/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOZUGCMJDJWLK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(N=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(N=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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